Regadenoson

Description

This compound is an A2A adenosine receptor agonist that causes coronary vasodilation and used for myocardial perfusion imagining. Manufactured by Astellas and FDA approved April 10, 2008.

This compound is an Adenosine Receptor Agonist. The mechanism of action of this compound is as an Adenosine Receptor Agonist.

This compound anhydrous is a Pharmacologic Cardiac Stress Test Agent. The mechanism of action of this compound anhydrous is as an Adenosine Receptor Agonist.

This compound is an adenosine derivative and selective A2A adenosine receptor agonist with coronary vasodilating activity. Upon administration, this compound selectively binds to and activates the A2A adenosine receptor, which induces coronary vasodilation. This leads to an increase in coronary blood flow and enhances myocardial perfusion. Compared to adenosine, this compound has a longer half-life and shows higher selectivity towards the A2A adenosine receptor. This agent is a very weak agonist for the A1 adenosine receptor and has negligible affinity for the A2B and A3 adenosine receptors.

This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for cardiovascular disease and has 3 investigational indications.

See also: Papaverine (related); Sildenafil (related); Nitroglycerin (related) ... View More ...

Propriétés

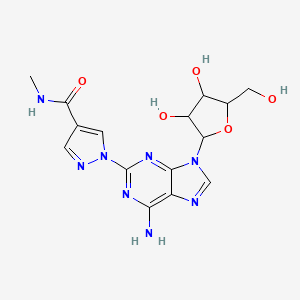

IUPAC Name |

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPZPHGJDAGEJZ-AKAIJSEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057712 | |

| Record name | Lexiscan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313348-27-5 | |

| Record name | Regadenoson | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313348-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Regadenoson [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313348275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Regadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lexiscan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REGADENOSON ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AXV542LZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Regadenoson's Mechanism in Coronary Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson is a potent and selective A2A adenosine receptor agonist widely utilized as a pharmacologic stress agent in myocardial perfusion imaging (MPI).[1][2] Its primary mechanism of action involves the targeted activation of the A2A adenosine receptor subtype, initiating a signaling cascade that culminates in significant coronary vasodilation and a subsequent increase in coronary blood flow (CBF).[1][3] This transient hyperemia effectively mimics the physiological effects of exercise, enabling the detection of flow-limiting coronary artery stenoses.[3] Unlike non-selective adenosine receptor agonists, this compound's high selectivity for the A2A receptor minimizes undesirable side effects associated with the activation of A1, A2B, and A3 receptors, such as atrioventricular block and bronchoconstriction.[1][4] This guide provides an in-depth exploration of the molecular interactions, signaling pathways, and physiological outcomes that define this compound's role in diagnostic cardiology.

Molecular Interaction and Receptor Affinity

This compound's therapeutic efficacy is rooted in its specific interaction with the adenosine A2A receptor, a G-protein coupled receptor (GPCR) predominantly located on the smooth muscle cells of coronary arteries.[1][3] While characterized as a low-affinity agonist, its high selectivity for the A2A receptor is a cornerstone of its clinical safety and utility.[5][6]

Binding Affinity Data

The binding affinity of this compound to the four human adenosine receptor subtypes has been quantified through competitive radioligand binding assays. The inhibition constant (Ki) serves as a measure of this affinity, with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Species | Binding Affinity (Ki) |

| A1 | Human | >16.5 µM (>16,460 nM)[6] |

| A2A | Human | 290 nM - 1.73 µM (290 - 1730 nM)[6] |

| A2B | Human | >10 µM (>10,000 nM)[6] |

| A3 | Human | Weak, if any, affinity[6] |

Table 1: Binding Affinity of this compound for Human Adenosine Receptor Subtypes. Data sourced from competitive radioligand binding assays.[6]

Signaling Pathway of A2A Receptor Activation

Upon binding to the A2A adenosine receptor, this compound triggers a conformational change in the receptor, initiating a cascade of intracellular events mediated by a stimulatory G-protein (Gs).[3] This signaling pathway ultimately leads to the relaxation of coronary artery smooth muscle cells.

The cAMP-Dependent Pathway

The activation of the Gs protein by the this compound-A2A receptor complex stimulates adenylyl cyclase.[3] This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][3] The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins.[1] This phosphorylation cascade results in smooth muscle relaxation and, consequently, coronary vasodilation.[1]

Pharmacodynamic Effects on Coronary Blood Flow

The primary pharmacodynamic effect of this compound is a rapid and significant increase in coronary blood flow (CBF). This effect is dose-dependent and provides the basis for its use in MPI.

Quantitative Effects on Coronary Flow Velocity

Studies in humans using intracoronary pulsed Doppler have quantified the increase in peak coronary flow velocity (CFV) following intravenous administration of this compound.

| This compound Dose (µg) | Mean Peak Increase in CFV (times baseline) |

| 10 | 1.8 ± 0.57 |

| 30 | 2.5 ± 0.54 |

| 100 | 3.0 ± 0.61 |

| 300 | 3.4 ± 0.77 |

| 400 | 3.1 ± 0.52 |

| 500 | 3.1 ± 0.79 |

Table 2: Dose-Dependent Increase in Coronary Flow Velocity with Intravenous this compound.[7]

The standard clinical dose of 0.4 mg (400 µg) results in a substantial increase in CBF, typically reaching peak hyperemia within 1 to 4 minutes of administration.[8] The duration of this hyperemic effect is sufficient for the acquisition of diagnostic images.[2]

Experimental Protocols for Assessing Coronary Vasodilation

A variety of imaging and physiological assessment techniques are employed to evaluate the coronary vasodilatory effects of this compound. The following protocols are representative of standard methodologies.

Competitive Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity of this compound to adenosine receptor subtypes.

-

Objective: To determine the inhibition constant (Ki) of this compound for each adenosine receptor subtype.[6]

-

Materials:

-

Methodology:

-

Incubate the cell membranes with the radioligand and varying concentrations of unlabeled this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound radioligand.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[6]

-

Stress Myocardial Perfusion Imaging (MPI) Protocols

These clinical protocols utilize this compound to induce hyperemia for diagnostic imaging.

-

SPECT MPI:

-

PET MPI:

-

Cardiac MRI (CMR) Perfusion Imaging:

Conclusion

This compound's mechanism of action in coronary vasodilation is a well-defined process initiated by its selective binding to the A2A adenosine receptor. This specificity, coupled with its favorable pharmacokinetic and pharmacodynamic profile, underpins its widespread use as a pharmacologic stress agent. The resultant increase in coronary blood flow, achieved through the activation of the adenylyl cyclase-cAMP-PKA signaling pathway, allows for the accurate and safe assessment of myocardial perfusion in patients with suspected or known coronary artery disease. A thorough understanding of these molecular and physiological principles is paramount for researchers and clinicians in the fields of cardiology and drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A2a Adenosine Receptor For MPI Myocardial Perfusion Imaging [radcliffecardiology.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound and adenosine are equivalent vasodilators and are superior than dipyridamole- a study of first pass quantitative perfusion cardiovascular magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the A2A Receptor Binding Affinity and Kinetics of Regadenoson

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Regadenoson is a highly selective A2A adenosine receptor (A₂AAR) agonist, primarily utilized as a pharmacologic stress agent in myocardial perfusion imaging.[1] Its clinical efficacy is rooted in its specific interaction with A₂A receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle cells of coronary arteries.[1] This guide provides a comprehensive overview of the binding affinity and kinetics of this compound to the A₂A receptor, consolidating quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows to serve as a thorough resource for scientific and drug development applications.

Quantitative Data Summary

The interaction of this compound with the A₂A receptor is characterized by its binding affinity (Ki and IC50) and its binding kinetics (Kon and Koff). These parameters collectively define the potency and duration of action of the drug.

Table 1: this compound Binding Affinity for the A₂A Receptor

| Species | Ki (nM) | IC50 (nM) | Radioligand Used | Cell Line |

| Human | 290 - 1730[2][3] | - | [3H]CGS 21680[4] | HEK-293[4][5] |

| Human | 1095[6] | - | Not Specified | Not Specified |

Lower Ki and IC50 values indicate higher binding affinity.

Table 2: this compound Binding Kinetics at the Human A₂A Receptor

| Parameter | Value | Method |

| Kon (Association Rate) | Data not available in search results | Surface Plasmon Resonance (SPR) |

| Koff (Dissociation Rate) | Data not available in search results | Surface Plasmon Resonance (SPR) |

Note: While the importance of kinetic parameters is acknowledged, specific Kon and Koff values for this compound were not found in the provided search results. SPR is the standard method for determining these values for GPCRs.[7][8]

Experimental Protocols

The quantitative data presented above are primarily derived from two key experimental techniques: radioligand binding assays and surface plasmon resonance.

1. Competitive Radioligand Binding Assay

This is the standard method for determining the binding affinity (Ki) of an unlabeled compound like this compound.[2] It measures the ability of the compound to displace a radiolabeled ligand from the A₂A receptor.[2]

-

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radioligand (IC50), which is then used to calculate the Ki value.[2]

-

Materials:

-

Cell membranes from a cell line stably expressing the human A₂A receptor (e.g., HEK-293 cells).[4][5]

-

A radiolabeled A₂A receptor ligand (e.g., [3H]CGS 21680).[4][9]

-

Unlabeled this compound at various concentrations.[2]

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA).[10]

-

Glass fiber filters (e.g., GF/C) presoaked in a solution like 0.5% PEI.[10]

-

Scintillation counter.[2]

-

-

Methodology:

-

Membrane Preparation: Cells expressing the A₂A receptor are homogenized in a cold lysis buffer, and the cell membranes are isolated through centrifugation.[11]

-

Assay Setup: In a multi-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound are combined in the assay buffer.[11]

-

Incubation: The plate is incubated (e.g., 90 minutes at 27°C) to allow the binding to reach equilibrium.[10]

-

Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[10][11]

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[11]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[2]

-

Data Analysis: The IC50 value is determined from the concentration-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][12]

-

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (Kon and Koff).[13][14]

-

Objective: To determine the association and dissociation rate constants of this compound binding to the A₂A receptor.

-

General Protocol for GPCRs:

-

Immobilization: The A₂A receptor, often solubilized from cell membranes, is captured on a sensor chip surface.[7][14]

-

Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor chip.[14]

-

Real-time Detection: The binding of this compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected in real-time.[13]

-

Data Analysis: The association phase (while this compound is being injected) and the dissociation phase (when the flow is switched back to buffer) are analyzed to calculate the Kon and Koff values, respectively.[15][16]

-

Mandatory Visualizations

A₂A Receptor Signaling Pathway

Upon binding to the A₂A receptor, this compound initiates a G-protein-coupled signaling cascade that results in vasodilation.[1][17]

Caption: this compound-A₂A receptor signaling cascade.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for A₂A receptor binding affinity assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A2a Adenosine Receptor For MPI Myocardial Perfusion Imaging [radcliffecardiology.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. apexbt.com [apexbt.com]

- 7. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 13. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

The Preclinical Profile of Regadenoson: An In-depth Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a selective A2A adenosine receptor agonist, widely utilized as a pharmacologic stress agent in myocardial perfusion imaging (MPI). Its clinical utility stems from its ability to induce coronary vasodilation and increase coronary blood flow, mimicking the effects of exercise. This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, offering valuable insights for researchers and drug development professionals. The following sections detail the drug's mechanism of action, its pharmacokinetic profile across various preclinical species, key pharmacodynamic effects, and detailed experimental protocols for its evaluation.

Pharmacokinetics: A Comparative Preclinical Overview

The pharmacokinetic profile of this compound has been characterized in several preclinical species, revealing a rapid onset and a multi-exponential decline in plasma concentrations. Following intravenous administration, this compound is quickly distributed throughout the body. Its elimination is characterized by a three-compartment model, with an initial phase corresponding to the onset of its pharmacodynamic effect, an intermediate phase associated with the loss of this effect, and a terminal phase reflecting the ultimate clearance of the drug from the plasma[1]. Renal excretion is a major route of elimination for unchanged this compound[1].

Table 1: Comparative Preclinical Pharmacokinetics of this compound

| Parameter | Mouse | Rat | Dog | Monkey | Human (for reference) |

| Cmax | Data not readily available in cited sources. | Data not readily available in cited sources. | Dose-dependent | Data not readily available in cited sources. | Dose-dependent |

| Tmax | Data not readily available in cited sources. | Data not readily available in cited sources. | ~1-2 minutes | Data not readily available in cited sources. | 1-4 minutes |

| AUC | Data not readily available in cited sources. | Data not readily available in cited sources. | Dose-dependent | Data not readily available in cited sources. | Increases with dose |

| Elimination Half-life (t½) | Data not readily available in cited sources. | Data not readily available in cited sources. | Initial: ~2-4 min; Intermediate: ~30 min; Terminal: ~2 hours | Data not readily available in cited sources. | Initial: 2-4 minutes; Intermediate: ~30 minutes; Terminal: ~2 hours[2] |

| Clearance (CL) | Data not readily available in cited sources. | Data not readily available in cited sources. | Data not readily available in cited sources. | Data not readily available in cited sources. | ~38 L/h[1] |

| Volume of Distribution (Vd) | Data not readily available in cited sources. | Data not readily available in cited sources. | Data not readily available in cited sources. | Data not readily available in cited sources. | Vd(ss): ~78.7 L |

| Primary Route of Elimination | Renal (presumed) | Renal (presumed) | Renal (presumed) | Renal (presumed) | Renal (~58% as unchanged drug)[1] |

Pharmacodynamics: Mechanism of Action and Physiological Effects

This compound exerts its primary pharmacodynamic effect—coronary vasodilation—through its selective agonism of the A2A adenosine receptor, a G-protein coupled receptor located on the smooth muscle cells of coronary arteries[1].

Signaling Pathway

The binding of this compound to the A2A receptor initiates a downstream signaling cascade. This involves the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream target proteins within the vascular smooth muscle cell, ultimately leading to vasodilation by decreasing intracellular calcium concentration and reducing the sensitivity of the contractile machinery to calcium.

Physiological Effects

The primary physiological effect of this compound is a rapid and significant increase in coronary blood flow. This effect is dose-dependent. In addition to its effects on coronary circulation, this compound also produces systemic hemodynamic changes.

Table 2: Key Pharmacodynamic Effects of this compound in Preclinical Models

| Parameter | Species | Effect |

| Coronary Blood Flow | Dog | Dose-dependent increase |

| Rat | Dose-dependent increase | |

| Heart Rate | Dog | Dose-dependent increase |

| Rat | Dose-dependent increase | |

| Blood Pressure | Dog | Slight, transient decrease in mean arterial pressure |

| Rat | Decrease in mean arterial pressure at higher doses | |

| Receptor Selectivity | In vitro | Selective for A2A over A1, A2B, and A3 adenosine receptors |

Preclinical Safety Pharmacology

Safety pharmacology studies are crucial to identify potential adverse effects on major physiological systems. Preclinical evaluation of this compound has focused on its cardiovascular, respiratory, and central nervous system effects.

Table 3: Summary of Preclinical Safety Pharmacology Findings for this compound

| System | Key Findings | Species |

| Cardiovascular | - Dose-dependent increase in heart rate. - Transient, slight decrease in blood pressure. - No significant direct effect on QT interval in conscious dogs[3][4]. | Dog, Rat |

| Respiratory | - Minimal to no bronchoconstrictive effects observed due to high selectivity for the A2A receptor. | Mouse |

| Central Nervous System (CNS) | - At high doses, potential for seizures has been suggested in animal models, possibly through enhancement of glutamatergic excitotoxicity[1]. | Rat |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for key in vitro and in vivo assays used to characterize this compound.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines (e.g., HEK293) stably expressing the human A1, A2A, A2B, or A3 adenosine receptor.

-

Radioligand: Use a subtype-selective radioligand (e.g., [3H]CGS 21680 for A2A receptors).

-

Incubation: Incubate the cell membranes with the radioligand in the presence of varying concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

-

-

Objective: To measure the potency (EC50) of this compound in stimulating cAMP production via the A2A receptor.

-

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human A2A adenosine receptor.

-

Assay Conditions: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound and incubate for a defined period.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: Generate a dose-response curve to determine the EC50 value.

-

In Vivo Models

-

Objective: To evaluate the dose-dependent effects of this compound on heart rate, blood pressure, and coronary blood flow.

-

Methodology:

-

Animal Instrumentation: Chronically instrument mongrel dogs for the measurement of aortic and left ventricular pressure, heart rate (from ECG), and coronary blood flow (using a Doppler flow probe on a coronary artery).

-

Drug Administration: Administer escalating intravenous bolus doses of this compound (e.g., 1, 2.5, 5, and 10 µg/kg) with a sufficient washout period between doses.

-

Data Acquisition: Continuously record all hemodynamic parameters.

-

Data Analysis: Calculate the change from baseline for each parameter at each dose to construct dose-response curves.

-

-

Objective: To assess the ability of this compound to induce detectable perfusion defects in a model of coronary artery stenosis.

-

Methodology:

-

Animal Model: Use a rat model with a surgically induced coronary artery stenosis.

-

Anesthesia and Monitoring: Anesthetize the rat (e.g., with isoflurane) and monitor vital signs.

-

Imaging Protocol (SPECT/PET):

-

Acquire baseline (rest) images following injection of a radiotracer (e.g., 99mTc-sestamibi for SPECT or 82Rb for PET).

-

Administer an intravenous bolus of this compound.

-

Inject the radiotracer at the time of expected peak hyperemia.

-

Acquire stress images.

-

-

Image Analysis: Reconstruct and analyze the rest and stress images to quantify myocardial perfusion and identify perfusion defects.

-

Preclinical to Clinical Development Workflow

The development of a pharmacological stress agent like this compound follows a structured workflow from preclinical discovery to clinical application.

Conclusion

The preclinical data for this compound demonstrate its favorable profile as a selective A2A adenosine receptor agonist for pharmacologic stress testing. Its well-characterized pharmacokinetics and pharmacodynamics in various animal models have provided a solid foundation for its successful clinical development and widespread use. This technical guide consolidates key preclinical data and methodologies to serve as a valuable resource for ongoing research and the development of future cardiovascular therapeutics.

References

- 1. This compound Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. This compound, a Novel Pharmacologic Stress Agent for Use in Myocardial Perfusion Imaging, Does Not Have a Direct Effect on the QT Interval in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A population pharmacokinetic/pharmacodynamic analysis of this compound, an adenosine A2A-receptor agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Regadenoson: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson (Lexiscan®) is a selective A₂A adenosine receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3] Its clinical success is largely attributed to its favorable pharmacodynamic profile, characterized by rapid onset, short duration of action, and a high degree of selectivity for the A₂A receptor subtype over the A₁, A₂B, and A₃ subtypes. This selectivity is crucial for minimizing the undesirable side effects associated with non-selective adenosine agonists, such as atrioventricular block and bronchospasm.[2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) studies that led to the development of this compound, detailing the quantitative data, experimental protocols, and the logical progression of its molecular design.

Core Structure and Pharmacophore

This compound is a 2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine derivative.[4] The foundational structure is the adenosine scaffold, which has been systematically modified to enhance affinity and selectivity for the A₂A receptor. The key pharmacophoric elements include the adenosine core for receptor recognition and a substituted pyrazole moiety at the 2-position which plays a critical role in conferring A₂A selectivity.

Structure-Activity Relationship (SAR) Analysis

The development of this compound was the culmination of extensive SAR studies focused on modifications at the 2-position of the adenosine core. The primary goal was to identify substituents that would enhance affinity for the A₂A receptor while minimizing interaction with the A₁ receptor.

Key Structural Modifications and Their Impact:

-

The 2-Position Substituent: Early research demonstrated that substitution at the 2-position of the adenosine ring with various functional groups could significantly influence receptor affinity and selectivity. The introduction of a pyrazole ring at this position proved to be a pivotal discovery.

-

Pyrazole Attachment Point: Studies comparing 2-(N-1-pyrazolyl) adenosine derivatives with 2-(C-4-pyrazolyl) analogs revealed that the N-1 linkage provided significantly higher affinity for the A₂A receptor.[4] This suggests that the orientation and electronic properties of the pyrazole ring are critical for optimal receptor interaction.

-

Substitution on the Pyrazole Ring: Further optimization involved substitution on the pyrazole ring itself. The placement of a 4-N-methylcarboxamido group was found to be optimal for A₂A affinity and selectivity. This group likely engages in specific hydrogen bonding interactions within the A₂A receptor binding pocket.

The SAR can be summarized by comparing this compound to its precursors and analogs:

| Compound | 2-Position Substituent | A₂A Ki (nM) | A₁ Ki (nM) | A₁/A₂A Selectivity Ratio |

| This compound (CVT-3146) | 4-N-methylcarboxamidopyrazol-1-yl | 1269 | 16460 | ~13 |

| CVT-2995 | Pyrazol-1-yl | 305 | 866 | ~2.8 |

| CVT-3033 | 4-ethoxycarbonylpyrazol-1-yl | 2895 | 5836 | ~2.0 |

| CVT-3032 | 4-carboxypyrazol-1-yl | 13651 | 6350 | ~0.5 |

Note: Ki values can vary between studies depending on the specific experimental conditions.[4]

The data clearly illustrates that while the unsubstituted pyrazole (CVT-2995) provided a degree of A₂A selectivity, the addition and modification of the substituent at the 4-position of the pyrazole ring were critical in achieving the desired profile of this compound. The N-methylcarboxamido group in this compound strikes a balance, providing a significant enhancement in selectivity over the other analogs.

A₂A Adenosine Receptor Signaling Pathway

Activation of the A₂A adenosine receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. This pathway is central to the vasodilatory effects of the drug.

Caption: Agonist binding to the A₂A receptor activates a Gs protein, leading to cAMP production and subsequent vasodilation.

Experimental Protocols

The characterization of this compound and its analogs relies on standardized in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of a compound for the A₁ and A₂A adenosine receptors by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human A₁ and A₂A adenosine receptors.

Methodology:

-

Membrane Preparation:

-

HEK-293 cells stably expressing either the recombinant human A₁ or A₂A adenosine receptor are cultured and harvested.

-

Cells are lysed by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Radioligand and Competitor Preparation:

-

A specific high-affinity radioligand is used for each receptor subtype. For the A₂A receptor, [³H]CGS 21680 is commonly used. For the A₁ receptor, [³H]DPCPX is a standard choice.

-

Test compounds (e.g., this compound and its analogs) are prepared in a series of dilutions.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, cell membrane preparation, the test compound at varying concentrations, and a fixed concentration of the radioligand.

-

For the determination of total binding, the test compound is omitted.

-

For the determination of non-specific binding, a high concentration of a non-radiolabeled standard ligand (e.g., NECA) is added.

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Separation and Quantification:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for determining the binding affinity (Ki) of a compound using a radioligand binding assay.

cAMP Accumulation Assay for Functional Activity (EC₅₀) Determination

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) following receptor activation.

Objective: To determine the potency (EC₅₀) and efficacy of test compounds as agonists at the human A₂A adenosine receptor.

Methodology:

-

Cell Culture and Preparation:

-

HEK-293 cells stably expressing the human A₂A adenosine receptor are cultured in appropriate media.

-

Cells are seeded into multi-well plates and allowed to grow to a confluent monolayer.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

-

The cells are then pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) for a short period. This prevents the degradation of cAMP and enhances the assay signal.

-

The test compound (agonist) is added to the wells at various concentrations.

-

The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Measurement:

-

The stimulation is terminated by aspirating the buffer and lysing the cells with a lysis buffer provided in a commercial cAMP detection kit.

-

The intracellular cAMP concentration in the cell lysates is then quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentration in each sample is determined from the standard curve.

-

A dose-response curve is constructed by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by non-linear regression analysis of the dose-response curve.

-

Caption: Workflow for determining the functional potency (EC₅₀) of an agonist using a cAMP accumulation assay.

Logical Progression of SAR Studies

The development of this compound followed a logical progression from initial lead compounds to a clinically approved drug, driven by iterative cycles of chemical synthesis and biological testing.

Caption: The logical workflow from lead identification to the clinical development of this compound.

Conclusion

The structure-activity relationship studies of this compound exemplify a successful medicinal chemistry campaign that led to a highly selective and clinically valuable A₂A adenosine receptor agonist. Through systematic modifications of the adenosine scaffold, particularly at the 2-position with a substituted pyrazole moiety, researchers were able to fine-tune the pharmacodynamic properties of the molecule to achieve the desired balance of potency, selectivity, and duration of action. The detailed experimental protocols for binding and functional assays were instrumental in guiding this optimization process. The in-depth understanding of the SAR of this compound and its analogs continues to inform the design of new A₂A receptor ligands for various therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A2a Adenosine Receptor For MPI Myocardial Perfusion Imaging [radcliffecardiology.com]

- 3. The first second-generation adenosine drug enters the US market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Regadenoson: Molecular Formula and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson, marketed under trade names like Lexiscan® and Rapiscan®, is a potent and highly selective A₂A adenosine receptor agonist.[1][2] It is primarily utilized as a pharmacologic stress agent in radionuclide myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease in patients unable to undergo adequate exercise stress.[3][4][5] Its mechanism of action centers on the specific activation of A₂A adenosine receptors, which are predominantly located on the smooth muscle cells of coronary arteries, leading to significant vasodilation and a transient increase in coronary blood flow that mimics the physiological effects of exercise.[3][6] The selectivity of this compound for the A₂A receptor subtype minimizes the off-target effects often associated with less selective adenosine agonists like adenosine itself.[1]

This guide provides a comprehensive overview of the molecular formula, physicochemical properties, and pharmacological profile of this compound. It includes detailed experimental protocols for key assays used in its characterization and presents quantitative data in a structured format for ease of reference.

Chemical and Physical Properties

This compound is chemically described as Adenosine, 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]-.[7][8] It exists in both anhydrous and monohydrate forms.[7][9] The solid form is typically an off-white to beige powder.[10][11][12]

Table 1: Chemical Identification and Properties

| Property | Value | Reference(s) |

| Chemical Name | Adenosine, 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]- | [7][8] |

| Molecular Formula | C₁₅H₁₈N₈O₅ (anhydrous) | [7][11][13] |

| C₁₅H₁₈N₈O₅ • H₂O (monohydrate) | [5][9][14] | |

| Molecular Weight | 390.35 g/mol (anhydrous) | [7][11][13] |

| 408.37 g/mol (monohydrate) | [5][14] | |

| CAS Number | 313348-27-5 (anhydrous) | [11][13] |

| 875148-45-1 (monohydrate) | [9] | |

| Appearance | Off-white solid / White to beige powder | [10][11][12] |

| Solubility | DMSO: ~2 mg/mL | [11][12] |

| Water: Insoluble | [15] | |

| Storage (Powder) | −20°C | [11][12] |

Pharmacological Properties

This compound's pharmacological activity is defined by its interaction with adenosine receptors, a family of G protein-coupled receptors (GPCRs).

Mechanism of Action

This compound is a low-affinity agonist for the A₂A adenosine receptor.[2][7][9] The A₂A receptor is coupled to a stimulatory G-protein (Gs).[6] The activation sequence is as follows:

-

Receptor Binding: this compound binds to the extracellular domain of the A₂A receptor.[6]

-

G-Protein Activation: This binding induces a conformational change in the receptor, activating the Gs protein. The Gs protein releases GDP, binds GTP, and its α-subunit (Gαs) dissociates.[6]

-

Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.[3][6]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][6]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[3][6]

-

Downstream Effects: PKA phosphorylates various intracellular proteins, ultimately resulting in the relaxation of vascular smooth muscle, leading to coronary vasodilation.[3][6]

Receptor Selectivity

A key pharmacological feature of this compound is its high selectivity for the A₂A receptor subtype over other adenosine receptors, which contributes to its favorable side-effect profile compared to non-selective agonists.[1][16]

Table 2: this compound Binding Affinity (Ki) for Human Adenosine Receptors

| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |

| A₂A | ≈ 1.3 µM | [2][7][8][17] |

| 290 nM | [15] | |

| A₁ | > 16.5 µM (>10-fold lower affinity vs A₂A) | [2][7][8][17] |

| A₂B | Weak, if any, affinity | [2][7][8][17] |

| A₃ | Weak, if any, affinity | [2][7][8][17] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is a rapid, dose-dependent increase in coronary blood flow (CBF).[2][7][18] In clinical studies, a standard 0.4 mg intravenous dose of this compound caused the average peak velocity of coronary blood flow to more than double from baseline within 30 seconds.[7][17] This hyperemic effect is sustained for a short duration, decreasing to less than twice the baseline level within 10 minutes.[7][17]

Pharmacokinetics

This compound exhibits a multi-exponential plasma concentration-time profile, best characterized by a three-compartment model.[14][17]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 1 to 4 minutes | [17] |

| Initial Phase Half-Life (t₁/₂α) | ~2 to 4 minutes | [17] |

| Intermediate Phase Half-Life (t₁/₂β) | ~30 minutes | [17] |

| Terminal Phase Half-Life (t₁/₂γ) | ~2 hours | [17] |

| Elimination | ~57% excreted unchanged in urine | [14] |

Experimental Protocols

The characterization of this compound's properties relies on standard in-vitro pharmacological assays.

Radioligand Binding Assay for Receptor Affinity

This competitive binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound like this compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[6][10]

Objective: To quantify the affinity of this compound for the A₂A adenosine receptor and assess its selectivity over other receptor subtypes (A₁, A₂B, A₃).[10]

Methodology:

-

Membrane Preparation: Cell membranes expressing a specific human adenosine receptor subtype are prepared from stably transfected cell lines (e.g., HEK293 cells).[10][15]

-

Radioligand Selection: A specific, high-affinity radiolabeled antagonist or agonist is selected for the target receptor (e.g., [³H]-CGS 21680 or [³H]-ZM241385 for the A₂A receptor).[9][13][17]

-

Incubation: The prepared cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.[10][13]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[6][10]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[6][10]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

cAMP Accumulation Assay for Functional Activity

This functional assay measures the biological consequence of A₂A receptor activation by quantifying the production of the second messenger, cAMP.[6][10]

Objective: To determine the potency (EC₅₀) and efficacy of this compound in stimulating cAMP production via the A₂A receptor.[10]

Methodology:

-

Cell Culture: A suitable cell line stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells) is cultured in multi-well plates.[10]

-

Cell Preparation: Prior to stimulation, cells are incubated in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and allow it to accumulate.[1][10]

-

Agonist Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined period at 37°C.[6]

-

Cell Lysis: The stimulation is terminated, and cells are lysed to release the intracellular cAMP.[6][10]

-

cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a commercially available kit, typically based on a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).[1][18]

-

Data Analysis: A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the this compound concentration. The EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response, is calculated using non-linear regression analysis.[10]

Conclusion

This compound is a well-characterized, selective A₂A adenosine receptor agonist with a rapid onset and short duration of action. Its molecular properties and pharmacological profile make it an effective and safe agent for myocardial perfusion imaging. The established in-vitro assays, such as radioligand binding and cAMP accumulation, are crucial for the discovery and development of new receptor agonists and for understanding the structure-activity relationships that govern their therapeutic potential. This guide provides foundational technical information to aid researchers and professionals in the field of drug development.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

- 9. benchchem.com [benchchem.com]

- 10. Considerations when measuring myocardial perfusion reserve by cardiovascular magnetic resonance using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacology and MOA | Lexiscan® (this compound) injection [lexiscan.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cosmobio.co.jp [cosmobio.co.jp]

- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Regadenoson: A Technical Guide to a Selective A₂A Purine Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson, a potent and highly selective A₂A adenosine receptor agonist, has become a cornerstone in cardiovascular diagnostics, particularly as a pharmacologic stress agent for myocardial perfusion imaging (MPI).[1][2] Its classification as a purine nucleoside analog underscores its structural relationship to endogenous adenosine, yet with critical modifications that confer a superior pharmacologic profile. This technical guide provides an in-depth exploration of the core scientific principles of this compound, from its chemical structure and mechanism of action to its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for the scientific community.

Chemical and Physical Properties

This compound is a derivative of adenosine, specifically a 2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine.[3][4] This structural modification is key to its receptor selectivity and pharmacologic activity.

| Property | Value | Reference |

| Chemical Name | Adenosine, 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]-, monohydrate | [5] |

| Molecular Formula | C₁₅H₁₈N₈O₅ • H₂O | [5][6] |

| Molecular Weight | 408.37 g/mol (monohydrate); 390.35 g/mol (anhydrous) | [6][7][8] |

| CAS Number | 313348-27-5 (anhydrous) | [9] |

| Appearance | White to off-white crystalline solid | |

| SMILES | CNC(=O)c1cnn(c1)-c2nc(c3c(n2)n(cn3)[C@H]4--INVALID-LINK--O4)O">C@@HO)N.O | [8] |

| InChI Key | CDQVVPUXSPZONN-WPPLYIOHSA-N | [8] |

Mechanism of Action: Selective A₂A Receptor Agonism

This compound functions as a low-affinity agonist for the A₂A adenosine receptor, a class of G-protein coupled receptors (GPCRs).[3][10] Its primary therapeutic effect, coronary vasodilation, is achieved through a well-defined signaling cascade initiated by its binding to A₂A receptors predominantly located on the smooth muscle cells of coronary arteries.[3][4]

The sequence of events is as follows:

-

Receptor Binding: this compound binds to the extracellular domain of the A₂A receptor.[3]

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs). The Gs protein then releases GDP and binds GTP, causing the dissociation of its α-subunit (Gαs) from the βγ-subunits.[3]

-

Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.[3][11]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[3][11]

-

Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3][11]

-

Vasodilation: PKA phosphorylates downstream target proteins, which ultimately leads to the relaxation of vascular smooth muscle, resulting in coronary vasodilation and an increase in coronary blood flow (CBF).[3][11][12] This mimics the physiological effect of exercise, enabling the detection of perfusion defects in myocardial imaging.[3]

This compound A₂A Receptor Signaling Cascade

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high selectivity for the A₂A receptor and its potent vasodilatory effects on coronary arteries.

Receptor Binding Affinity and Selectivity

This compound's selectivity for the A₂A receptor minimizes the undesirable side effects associated with the activation of other adenosine receptor subtypes, such as atrioventricular block (A₁) or bronchoconstriction (A₂B).[13][14]

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A₂A | Reference |

| Human A₂A | 290 nM | - | [9] |

| Human A₁ | 16,460 nM | >10-fold lower affinity | [5][14] |

| Human A₂B | >30-fold lower affinity | >30-fold | [9] |

| Human A₃ | >30-fold lower affinity | >30-fold | [9] |

Functional Potency and Hemodynamic Effects

This compound induces a rapid and significant increase in coronary blood flow (CBF). Maximal hyperemia is achieved quickly and is sustained for a duration suitable for radionuclide imaging.[1][2]

| Parameter | Effect | Onset/Duration | Reference |

| Functional Potency (EC₅₀) | 6.4 ± 1.2 nM | - | [14] |

| Coronary Blood Flow (CBF) | Dose-dependent increase; Mean Average Peak Velocity (APV) more than doubles. | Onset within 30 seconds; APV returns to <2x baseline within 10 minutes. | [10][14] |

| Heart Rate | Transient increase | Peaks rapidly, returns to baseline more slowly than with adenosine. | [2][15] |

| Blood Pressure | Transient, mild decrease in systolic and diastolic BP. | Nadir reached quickly, returns to baseline within 5-15 minutes. | [2][5] |

Pharmacokinetics

The pharmacokinetic profile of this compound is described by a three-compartment model, reflecting its rapid distribution and subsequent elimination.[4][16][17]

| Parameter | Value | Description | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 to 4 minutes | Parallels the onset of the pharmacodynamic response. | [5][18] |

| Half-life (Initial Phase) | ~2 to 4 minutes | Corresponds to the onset of the pharmacodynamic response. | [10][18] |

| Half-life (Intermediate Phase) | ~30 minutes | Coincides with the loss of the pharmacodynamic effect. | [10][18] |

| Half-life (Terminal Phase) | ~2 hours | Represents the final decline in plasma concentration. | [10][16][18] |

| Volume of Distribution (Steady-State) | 78.7 L | - | [9][16] |

| Clearance | 37.8 L/h | - | [9][16] |

| Elimination | ~58% renal excretion of unchanged drug | Renal impairment can prolong the elimination half-life, but dose adjustments are generally not considered necessary. | [4][16][19] |

Experimental Protocols

Protocol: In Vitro Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃).

Methodology:

-

Membrane Preparation: Utilize cell lines stably expressing a single subtype of the human adenosine receptor (e.g., HEK-293 cells). Harvest cells and prepare cell membranes through homogenization and centrifugation.

-

Radioligand Selection:

-

For A₁ receptors: Use [³H]DPCPX.

-

For A₂A receptors: Use [³H]CGS 21680.

-

For A₂B receptors: Use [³H]DPCPX in the presence of an A₁ antagonist.

-

For A₃ receptors: Use [¹²⁵I]AB-MECA.

-

-

Competition Binding Assay:

-

Incubate the prepared cell membranes with a fixed concentration of the selected radioligand and varying concentrations of unlabeled this compound in an appropriate assay buffer.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Myocardial Perfusion Imaging (MPI) with this compound

Objective: To assess myocardial perfusion and detect ischemia in patients unable to undergo adequate exercise stress.

Methodology:

-

Patient Preparation:

-

Patients should avoid consuming methylxanthines (e.g., caffeine, theophylline) for at least 12-24 hours prior to the procedure.[5]

-

Review and potentially withhold other medications (e.g., dipyridamole) as per clinical judgment.[5]

-

Establish intravenous (IV) access, preferably with a 22-gauge or larger catheter.[5][13]

-

-

Stress Protocol:

-

Radiopharmaceutical Administration:

-

Imaging:

-

Begin SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) image acquisition at a predetermined time post-injection, according to standard laboratory protocols.

-

-

Monitoring and Reversal:

-

Rest Imaging: A baseline (rest) scan is also performed, typically on the same or a different day, for comparison with the stress images.

This compound Myocardial Perfusion Imaging (MPI) Workflow

Clinical Efficacy and Safety

The clinical utility of this compound was firmly established in the ADVANCE MPI (ADenoscan Versus this compound Comparative Evaluation) trials.[20][21] These large-scale, phase III, double-blind, randomized studies demonstrated that a single bolus of this compound was non-inferior to a standard adenosine infusion for the detection of reversible myocardial perfusion defects.[22][23][24]

Safety Profile: this compound is generally well-tolerated.[2] The most common adverse reactions are typically transient and mild, resolving within approximately 15-30 minutes.[21] These include:

-

Dyspnea

-

Headache

-

Flushing

-

Chest discomfort or pain

-

Dizziness

-

Nausea

Serious adverse events are rare but can include hypotension, atrioventricular block, and bronchoconstriction.[21]

Conclusion

This compound represents a significant advancement in pharmacologic stress testing. Its nature as a purine nucleoside analog, specifically engineered for high selectivity to the A₂A adenosine receptor, provides a potent and targeted mechanism for inducing coronary vasodilation. The favorable pharmacokinetic profile, allowing for a simple, fixed-dose bolus administration, combined with a proven safety and efficacy record, solidifies its role as a critical tool in the non-invasive diagnosis of coronary artery disease. This guide serves as a foundational technical resource for professionals engaged in cardiovascular research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. GSRS [precision.fda.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. prescriberpoint.com [prescriberpoint.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. This compound in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Considerations when measuring myocardial perfusion reserve by cardiovascular magnetic resonance using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A population pharmacokinetic/pharmacodynamic analysis of this compound, an adenosine A2A-receptor agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. asnc.org [asnc.org]

- 19. This compound pharmacokinetics and tolerability in subjects with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. ADVANCE MPI Pivotal Trials | Lexiscan® (this compound) injection [lexiscan.com]

- 22. This compound provides perfusion results comparable to adenosine in heterogeneous patient populations: a quantitative analysis from the ADVANCE MPI trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Adenosine versus this compound comparative evaluation in myocardial perfusion imaging: results of the ADVANCE phase 3 multicenter international trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound induces comparable left ventricular perfusion defects as adenosine: a quantitative analysis from the ADVANCE MPI 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Regadenoson Administration in In Vivo Mouse Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regadenoson is a potent and selective agonist for the adenosine A2A receptor, which plays a crucial role in mediating coronary vasodilation and modulating inflammation.[1][2][3][4][5] Its clinical application is primarily as a pharmacologic stress agent in myocardial perfusion imaging.[1][3][6][7][8] In preclinical research, particularly in in vivo mouse models, this compound is a valuable tool for studying cardiovascular physiology, neuroinflammation, and blood-brain barrier permeability.[9] These notes provide detailed protocols for the preparation and administration of this compound in mice for various research applications.

Mechanism of Action

This compound selectively binds to and activates the adenosine A2A receptor, a G-protein coupled receptor.[4][10] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][11] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and vasodilation, particularly in the coronary arteries.[5] This signaling cascade is central to its physiological effects.[11]

Data Presentation

The following tables summarize quantitative data on this compound administration and its effects from various preclinical studies.

Table 1: this compound Dosage and Administration Routes in Animal Models

| Species | Route of Administration | Dosage | Vehicle | Key Application | Reference |

| Mouse | Subcutaneous (Alzet pump) | 1.44 µg/kg/h for 7 days | Saline | COVID-19 study | [6] |

| Rat | Intravenous | 0.3, 3, and 50 µg/kg | Not Specified | Hemodynamic study | [7] |

| Dog | Intravenous | 2.5, 5, and 10 µg/kg | Not Specified | Cardiovascular study | [12] |

Table 2: Hemodynamic Effects of Intravenous this compound in Animal Models

| Species | Dose (µg/kg) | Peak Heart Rate Change | Peak Blood Pressure Change | Time to Peak Effect | Reference |

| Rat | 3 | >20% increase | No significant change | ~1 minute | [7] |

| Dog | 2.5 | +29 bpm (from baseline of ~85 bpm) | -14 mmHg (systolic) | 1-4 minutes | [12] |

| Dog | 5 | +40 bpm (from baseline of ~85 bpm) | -20 mmHg (systolic) | 1-4 minutes | [12] |

| Dog | 10 | +59 bpm (from baseline of ~85 bpm) | -25 mmHg (systolic) | 1-4 minutes | [12] |

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol describes the preparation of a this compound stock solution and its dilution for in vivo administration.

Materials:

-

This compound powder

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Stock Solution Preparation:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a small volume of sterile saline to create a concentrated stock solution (e.g., 1 mg/mL).

-

Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[6]

-

-

Working Solution Preparation:

-

Based on the desired final concentration and injection volume, dilute the stock solution with sterile saline. For example, to prepare a 10 µg/mL solution, dilute the 1 mg/mL stock 1:100.

-

Ensure the final volume is sufficient for the number of animals to be injected.

-

-

Storage:

-

Store the stock solution at -20°C for long-term storage.

-

Prepare fresh working solutions on the day of the experiment.

-

Protocol 2: Bolus Intravenous (IV) Injection in Mice

This protocol outlines the procedure for a single bolus intravenous injection of this compound.

Materials:

-

Prepared this compound working solution

-

Mouse restrainer

-

Insulin syringes (or other appropriate syringes with fine-gauge needles, e.g., 30G)

-

Heating lamp (optional, for tail vein dilation)

Procedure:

-

Animal Preparation:

-

Acclimatize the mouse to the experimental room.

-

Place the mouse in a restrainer to secure it and expose the tail.

-

If necessary, warm the tail using a heating lamp to dilate the lateral tail veins.

-

-

Injection:

-

Draw the calculated volume of this compound working solution into the syringe. The volume should typically be around 100 µL for a 25g mouse.

-

Carefully insert the needle into one of the lateral tail veins.

-

Administer the solution as a rapid bolus over approximately 10 seconds.[7][8]

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Post-injection Monitoring:

-

Immediately after injection, monitor the mouse for any adverse reactions.

-

Proceed with the planned physiological measurements (e.g., heart rate, blood pressure, imaging) according to the experimental timeline. The maximal plasma concentration is typically achieved within 1 to 4 minutes.[2]

-

Protocol 3: Intraperitoneal (IP) Injection in Mice

This protocol provides a method for intraperitoneal administration of this compound.

Materials:

-

Prepared this compound working solution

-

Appropriate syringes and needles (e.g., 27G)

Procedure:

-

Animal Handling:

-

Gently scruff the mouse to expose the abdomen.

-

Tilt the mouse slightly downwards to allow the abdominal organs to move away from the injection site.

-

-

Injection:

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

-

Inject the calculated volume of the this compound solution.

-

-

Post-injection:

-

Return the mouse to its cage and monitor for any signs of distress.

-

Commence experimental procedures according to the study timeline.

-

Mandatory Visualizations

References

- 1. This compound Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asnc.org [asnc.org]

- 3. This compound in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. medicalaffairs.ucsf.edu [medicalaffairs.ucsf.edu]

- 8. drugs.com [drugs.com]

- 9. Adenosine A2A Receptor Activation Enhances Blood–Tumor Barrier Permeability in a Rodent Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced A2A adenosine receptor-mediated increase in coronary flow in type I diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a Novel Pharmacologic Stress Agent for Use in Myocardial Perfusion Imaging, Does Not Have a Direct Effect on the QT Interval in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Regadenoson for Hyperemia Induction in Animal Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a potent and highly selective A2A adenosine receptor agonist widely employed as a pharmacologic stress agent in clinical and preclinical research. Its primary application lies in myocardial perfusion imaging (MPI), where it serves to induce coronary vasodilation and hyperemia, mimicking the effects of physical exercise. Unlike non-selective adenosine receptor agonists such as adenosine itself, this compound's high affinity for the A2A receptor subtype minimizes off-target effects, offering a more favorable safety profile. These characteristics make it a valuable tool for investigating cardiovascular physiology and pharmacology in various animal models.

These application notes provide a comprehensive overview of the use of this compound to induce hyperemia in animal research, complete with detailed protocols and quantitative data to guide experimental design.

Mechanism of Action

This compound functions as a low-affinity agonist for the A2A adenosine receptor, which is predominantly located on the smooth muscle cells of coronary arteries. Binding of this compound to the A2A receptor initiates a G-protein-coupled signaling cascade. This activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, ultimately resulting in the relaxation of vascular smooth muscle and subsequent vasodilation. This targeted action on the coronary arteries leads to a significant and transient increase in coronary blood flow, a state of hyperemia that is crucial for detecting perfusion defects in myocardial imaging studies.

Data Presentation

The following tables summarize key quantitative data on the pharmacokinetics and pharmacodynamics of this compound across various animal species.

Table 1: Pharmacokinetics of this compound in Animal Models

| Parameter | Rat | Dog | Rabbit |

| Elimination Half-life (t½) | 18-24 min | 16-32 min | 37-60 min |

| Plasma Protein Binding | 10-17% | 10-17% | Not Reported |

| Elimination | 90% in 24 hrs (55% feces, 37% urine) | 90% in 48 hrs | Not Reported |

Table 2: Hemodynamic Effects of Intravenous this compound in Conscious Animal Models

| Species | Dose (µg/kg) | Change in Heart Rate | Change in Mean Arterial Pressure (MAP) | Change in Coronary Blood Flow (CBF) |

| Dog | 1 | Increase | Slight Decrease | Significant Increase |

| 2.5 | Dose-dependent increase | Slight Decrease | Dose-dependent increase | |

| 5 | Dose-dependent increase | Slight Decrease | Peak increase from ~34 mL/min to ~191 mL/min | |

| 10 | Dose-dependent increase | Slight Decrease | Dose-dependent increase | |

| Rat | 80 | Dose-dependent increase | Decrease at higher doses | Not Reported |

| 200 | Dose-dependent increase | Decrease at higher doses | Not Reported | |

| 400 | Dose-dependent increase | Decrease at higher doses | Not Reported |

Experimental Protocols

Protocol 1: Assessment of Hemodynamic Effects in Conscious Dogs